molecular formula C11H14N2O3S B14895266 n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine

Cat. No.: B14895266
M. Wt: 254.31 g/mol
InChI Key: XARAJZMOOJWKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves several steps. One common method includes the reaction of cyclopropylamine with 2,4-dimethylthiazole-5-carbonyl chloride, followed by the addition of glycine . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to various biological outcomes .

Comparison with Similar Compounds

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine can be compared with other 2,4-disubstituted thiazole derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-[cyclopropyl-(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C11H14N2O3S/c1-6-10(17-7(2)12-6)11(16)13(5-9(14)15)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,15)

InChI Key

XARAJZMOOJWKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N(CC(=O)O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.